molecular formula C18H20O4 B11009581 4-methyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

4-methyl-7,8-bis[(2-methylprop-2-en-1-yl)oxy]-2H-chromen-2-one

Cat. No.: B11009581
M. Wt: 300.3 g/mol
InChI Key: QAFISSZRHCHGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-7,8-BIS[(2-METHYLALLYL)OXY]-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its chromen-2-one core structure, which is substituted with methyl and methoxy groups, enhancing its chemical reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-7,8-BIS[(2-METHYLALLYL)OXY]-2H-CHROMEN-2-ONE typically involves the reaction of 4-methylumbelliferone with appropriate allylating agents. One common method is the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-7,8-BIS[(2-METHYLALLYL)OXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the chromen-2-one core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted coumarins, dihydrocoumarins, and quinones, each exhibiting unique chemical and biological properties.

Scientific Research Applications

4-METHYL-7,8-BIS[(2-METHYLALLYL)OXY]-2H-CHROMEN-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-7,8-BIS[(2-METHYLALLYL)OXY]-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as bacterial DNA gyrase, leading to antimicrobial effects . Additionally, its anti-inflammatory action is mediated through the inhibition of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylumbelliferone: A precursor in the synthesis of 4-METHYL-7,8-BIS[(2-METHYLALLYL)OXY]-2H-CHROMEN-2-ONE.

    Coumarin: The parent compound with a simpler structure but similar biological activities.

    7-Hydroxy-4-methylcoumarin: Another derivative with notable antimicrobial properties.

Uniqueness

4-METHYL-7,8-BIS[(2-METHYLALLYL)OXY]-2H-CHROMEN-2-ONE is unique due to its dual methoxy substitution, which enhances its chemical reactivity and broadens its range of biological activities compared to simpler coumarins.

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

4-methyl-7,8-bis(2-methylprop-2-enoxy)chromen-2-one

InChI

InChI=1S/C18H20O4/c1-11(2)9-20-15-7-6-14-13(5)8-16(19)22-17(14)18(15)21-10-12(3)4/h6-8H,1,3,9-10H2,2,4-5H3

InChI Key

QAFISSZRHCHGGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2OCC(=C)C)OCC(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.